

Application Note: Atomic Layer Deposition of Bismuth Oxide Using Bismuth(III) Isopropoxide

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Compound of Interest

Compound Name: *Bismuth(III) isopropoxide*

Cat. No.: *B168324*

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Intended Audience: Researchers, materials scientists, and process engineers in semiconductor fabrication, optoelectronics, and catalysis.

Abstract: This document provides a comprehensive guide to the deposition of high-quality bismuth oxide (Bi_2O_3) thin films using Atomic Layer Deposition (ALD) with **Bismuth(III) isopropoxide**, $\text{Bi}(\text{O}$

$\text{Pr})_3$, as the bismuth precursor. Bismuth oxide is a versatile material with a high refractive index, significant dielectric permittivity, and notable photoconductivity, making it a candidate for applications in optical coatings, gas sensors, and solid oxide fuel cells.[1][2] This guide delves into the precursor chemistry, outlines a detailed deposition protocol, discusses process optimization, and covers essential characterization and safety procedures. The aim is to equip researchers with the foundational knowledge and practical insights required to successfully implement this ALD process.

Introduction to Bismuth Oxide ALD

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce conformal, uniform films with atomic-level thickness control.[3] This is achieved through sequential, self-limiting surface reactions.[1][3] For a material like bismuth oxide, which has several polymorphs (e.g., α , β , γ , δ) each possessing distinct physical properties, the precise control offered by ALD is invaluable for targeting specific phases and functionalities.[2][4][5]

The choice of precursor is critical in any ALD process.[6] An ideal precursor should be volatile, thermally stable within the ALD temperature window, and highly reactive with the co-reactant.

[3][6] **Bismuth(III) isopropoxide**, $\text{Bi}(\text{O}i\text{Pr})_3$

$\text{Pr})_3$, has emerged as a promising candidate for Bi_2O_3 ALD due to its relatively good volatility and thermal stability, offering a viable path to depositing high-purity films.[7]

Precursor Profile: Bismuth(III) Isopropoxide ($\text{Bi}(\text{O}i\text{Pr})_3$)

Understanding the precursor's properties is fundamental to developing a robust ALD process.

- **Chemical and Physical Properties:** **Bismuth(III) isopropoxide** is an organometallic compound that serves as an effective source for bismuth.[8] It is a solid at room temperature and must be heated to generate sufficient vapor pressure for ALD. Its bulky isopropoxide ligands contribute to its stability and volatility.[7]
- **Thermal Characteristics:** The thermal stability of a precursor defines the "ALD window," the temperature range where self-limiting growth occurs.[6] $\text{Bi}(\text{O}i\text{Pr})_3$

needs to be heated to a temperature that provides adequate vapor pressure without causing it to thermally decompose in the gas phase before reaching the substrate. Premature decomposition leads to a Chemical Vapor Deposition (CVD)-like growth mode, compromising film conformality and thickness control. Thermal analysis, such as Thermogravimetric Analysis (TGA), is crucial for determining the optimal sublimation temperature and the upper limit of the ALD window.

- **Handling and Storage:** $\text{Bi}(\text{O}i\text{Pr})_3$

is sensitive to moisture and will react with water in the ambient environment.[9] Therefore, it must be handled in an inert atmosphere (e.g., a nitrogen-filled glovebox). It should be stored in a tightly sealed container in a cool, dry place.[10][11]

The ALD Mechanism for Bi_2O_3 Deposition

The ALD of Bi_2O_3 using $\text{Bi}(\text{O}i\text{Pr})_3$

Pr_3 and a co-reactant, typically water (H_2O) or ozone (O_3), proceeds in a cyclical manner. The following steps describe a typical cycle with H_2O as the oxygen source.

Step A: $\text{Bi}(\text{O}$

Pr_3 Pulse The volatilized $\text{Bi}(\text{O}$

Pr_3 precursor is pulsed into the reactor. It reacts with the hydroxyl ($-\text{OH}$) groups on the substrate surface. This reaction is self-limiting; once all the available surface sites have reacted, the reaction stops.

- Surface Reaction: $\text{Surface-OH}^* + \text{Bi}(\text{O}^i\text{Pr})_3(\text{g}) \rightarrow \text{Surface-O-Bi}(\text{O}^i\text{Pr})_2^* + \text{H}(\text{O}^i\text{Pr})(\text{g})$

Step B: Inert Gas Purge An inert gas, such as nitrogen (N_2) or argon (Ar), is flowed through the chamber to remove any unreacted $\text{Bi}(\text{O}$

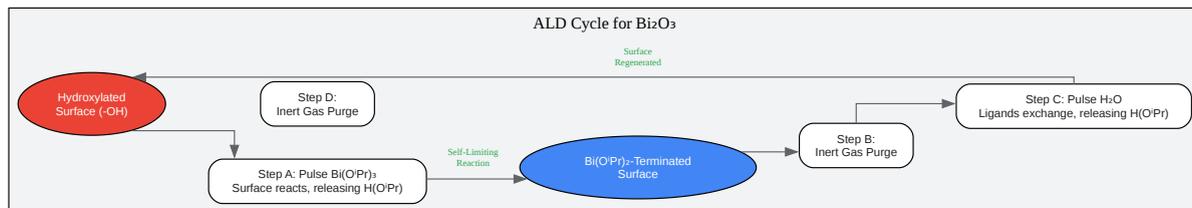
Pr_3 and the isopropanol byproduct from the reaction chamber. This step is critical to prevent CVD reactions in the subsequent step.

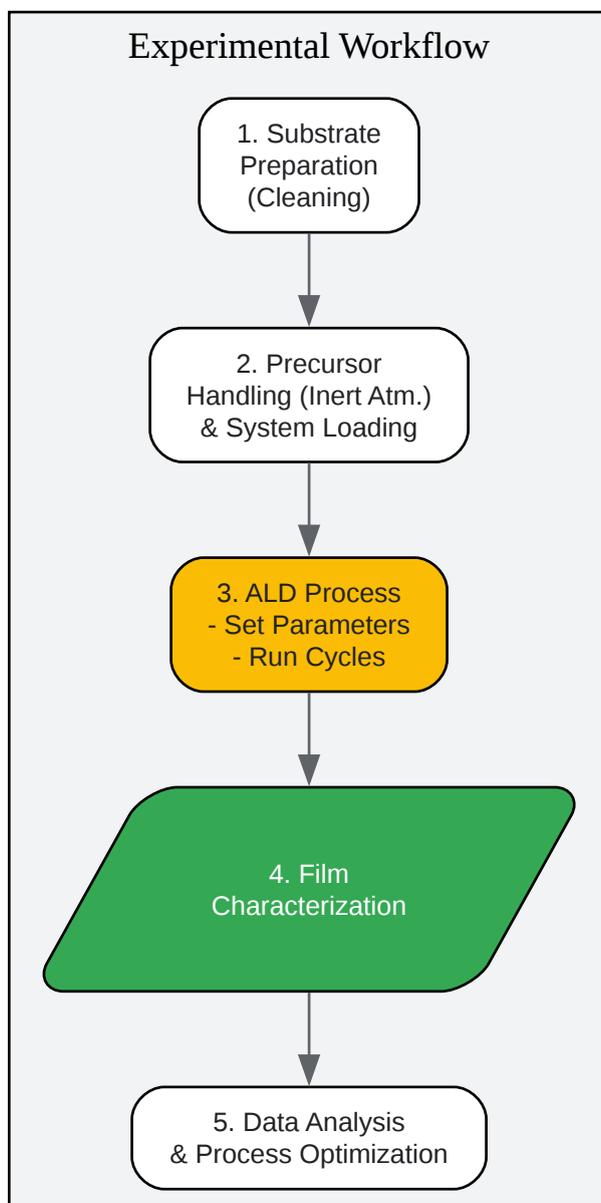
Step C: Water (H_2O) Pulse The co-reactant, H_2O , is pulsed into the chamber. It reacts with the remaining isopropoxide ligands on the surface, forming bismuth-oxygen bonds and regenerating the hydroxylated surface for the next cycle.

- Surface Reaction: $\text{Surface-O-Bi}(\text{O}^i\text{Pr})_2^* + 2\text{H}_2\text{O}(\text{g}) \rightarrow \text{Surface-O-Bi}(\text{OH})_2^* + 2\text{H}(\text{O}^i\text{Pr})(\text{g})$

Step D: Inert Gas Purge A final purge step removes the unreacted water vapor and the isopropanol byproduct, completing the ALD cycle. The substrate is now ready for the next cycle, with a new layer of Bi_2O_3 deposited.

This entire A-B-C-D sequence is repeated to grow the film to the desired thickness.





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Caption: General workflow for ALD of Bi_2O_3 films.

Film Characterization

After deposition, it is essential to characterize the films to verify their properties.

- Thickness and Refractive Index: Spectroscopic ellipsometry is a non-destructive technique ideal for measuring the thickness and refractive index of the deposited films. Bi_2O_3 films

deposited at 150 °C are expected to have a refractive index of around 2.5. [1]* Crystallinity and Phase: X-ray Diffraction (XRD), particularly Grazing Incidence XRD (GIXRD), is used to determine the crystal structure and phase of the film. As-deposited films at lower temperatures (~150 °C) often exhibit the tetragonal β -phase. [1] Post-deposition annealing can be used to transform the film into other phases, such as the stable monoclinic α -phase. [1]* Composition and Purity: X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS) can be used to determine the elemental composition of the films, confirming the Bi:O stoichiometry and quantifying any impurities like carbon. [1]* Morphology and Roughness: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology and quantify the root-mean-square (RMS) roughness of the films. High deposition temperatures can lead to increased surface roughness. [1]

Safety and Handling Precautions

- Precursor Safety: **Bismuth(III) isopropoxide** is a moisture-sensitive and flammable solid. [8] [9] Always handle it in an inert and dry environment. [9] Upon heating, it can decompose to produce bismuth oxide fumes and organic vapors. [9] [10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and compatible gloves when handling the precursor and operating the ALD system. [11] [12]* System Safety: ALD systems operate under vacuum and involve heated components. Ensure all safety interlocks are functional and follow the manufacturer's operating procedures.
- Waste Disposal: Dispose of unused precursor and contaminated materials in accordance with local, state, and federal regulations. [9] [12]

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